![molecular formula C21H23N3O2 B2648244 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1111052-07-3](/img/structure/B2648244.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the molecular formula C21H23N3O2 . It has a molecular weight of 349.43 . This compound is part of a series of novel 4,6,7-substituted quinazoline derivatives that have been designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .
Molecular Structure Analysis
The molecular structure of “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. Attached to this core are various substituents, including an ethyl group, an oxy group, and a trimethylphenyl group .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Quinazolinone derivatives, including compounds structurally related to 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide, have been synthesized and studied for various pharmacological activities. These compounds have been found to possess significant analgesic, anti-inflammatory, and antimicrobial activities. For instance, a study highlighted the synthesis of quinazolinyl acetamides that exhibited potent analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Alagarsamy et al., 2015). Similarly, other research has focused on synthesizing oxoquinazoline derivatives to evaluate their pharmacological properties, including antibacterial and anti-inflammatory effects (Rajveer et al., 2010).
Antitumor and Antimicrobial Agents
Quinazolinone-based derivatives have also been explored for their antitumor and antimicrobial activities. A particular study synthesized quinazolinone derivatives that showed broad-spectrum antitumor activity and demonstrated potential as dual inhibitors for tyrosine kinases VEGFR-2 and EGFR, important targets in cancer therapy (Riadi et al., 2021). Another research synthesized new quinazolines that were evaluated as potential antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Desai et al., 2007).
Molecular Docking and Antifungal Agents
Further investigations into quinazolinone compounds include molecular docking studies to explore their binding affinities and potential mechanisms of action. One study focused on the vibrational spectroscopy and molecular docking of a quinazolinone-based derivative, highlighting its inhibitory activity against the BRCA2 complex, which is implicated in cancer (El-Azab et al., 2016). Additionally, research on morpholin-3-yl-acetamide derivatives identified them as broad-spectrum antifungal agents with significant activity against Candida and Aspergillus species (Bardiot et al., 2015).
Direcciones Futuras
The future directions for research on “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide” and similar compounds could involve further exploration of their antiproliferative activities against different types of cancer cells. Additionally, more detailed studies on their mechanisms of action could lead to the development of more effective anticancer drugs .
Propiedades
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-18-22-17-9-7-6-8-16(17)21(23-18)26-12-19(25)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVFQMNPPPSFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


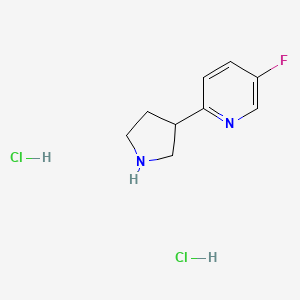
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)

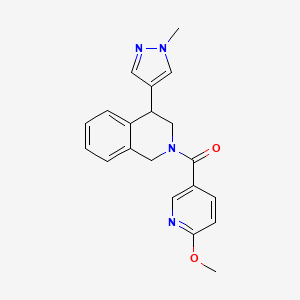
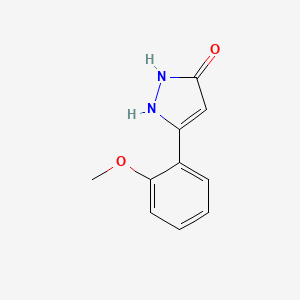
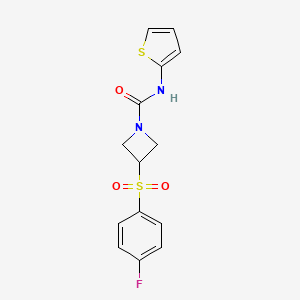
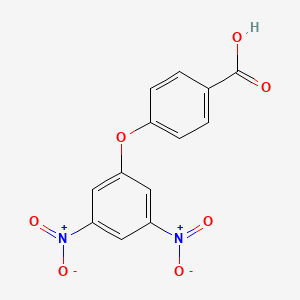
![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)
![ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2648177.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2648184.png)